TIM-098a

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

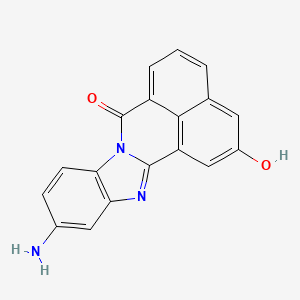

分子式 |

C18H11N3O2 |

|---|---|

分子量 |

301.3 g/mol |

IUPAC名 |

6-amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one |

InChI |

InChI=1S/C18H11N3O2/c19-10-4-5-15-14(7-10)20-17-13-8-11(22)6-9-2-1-3-12(16(9)13)18(23)21(15)17/h1-8,22H,19H2 |

InChIキー |

FCVIZXKBVUESGB-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N4C3=NC5=C4C=CC(=C5)N)O |

製品の起源 |

United States |

Foundational & Exploratory

TIM-098a: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular target and mechanism of action of TIM-098a, a novel small molecule inhibitor. The information is based on publicly available preclinical research, primarily from the study by Yoshida et al. (2024).

Primary Molecular Target: Adaptor-Associated Kinase 1 (AAK1)

The principal molecular target of this compound is Adaptor-Associated Kinase 1 (AAK1) .[1][2][3][4][5][6][7] this compound is a selective and potent inhibitor of AAK1, a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[4][5]

This compound was identified from a chemical library of derivatives of TIM-063, a Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor.[4][8][9] While TIM-063 showed moderate inhibitory activity against AAK1, this compound was developed as a more potent and selective AAK1 inhibitor, demonstrating no inhibitory activity against CaMKK isoforms.[1][2][3][4][5]

Quantitative Data: In Vitro and Cellular Potency

The inhibitory potency of this compound against AAK1 and other related kinases has been quantified through various assays. The following tables summarize the key IC50 values.

| Target Kinase | In Vitro IC50 (µM) | Assay Conditions | Reference |

| AAK1 | 0.24 | Enzymatic activity assay with His-tagged AAK1 catalytic domain (25–396) and 100 µM [γ-³²P]ATP. | [4] |

| GAK | 1.04 | Not specified | [3] |

| BIKE | 5.99 | Not specified | [3] |

| STK16 | 7.15 | Not specified | [3] |

| CaMKK isoforms | No inhibitory activity | Not specified | [1][2][3][5][7] |

Table 1: In Vitro Inhibitory Potency of this compound against AAK1 and other Numb-associated kinases (NAKs).

| Cell-Based Assay | IC50 (µM) | Experimental System | Reference |

| AAK1 activity inhibition | 0.87 | COS-7 cells transfected with His-tagged AAK1 catalytic domain and GST-AP2µ2 (145–162). | [4] |

Table 2: Cellular Potency of this compound.

Mechanism of Action: Inhibition of AAK1-Regulated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the uptake of extracellular molecules. AAK1 phosphorylates the µ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step in the formation of clathrin-coated pits and vesicles.

This compound exerts its cellular effect by directly inhibiting the kinase activity of AAK1.[5] This inhibition prevents the phosphorylation of AP2µ2, thereby disrupting the process of clathrin-mediated endocytosis.[5]

Signaling Pathway Diagram

Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis and its Inhibition by this compound.

Experimental Protocols

In Vitro AAK1 Kinase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of AAK1.

Methodology:

-

The catalytic domain of human AAK1 (amino acids 25-396) with an N-terminal His-tag is expressed and purified.

-

The kinase reaction is performed in a buffer containing Tris-HCl, MgCl2, and DTT.

-

The purified His-tagged AAK1 is incubated with various concentrations of this compound.

-

The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide or a protein substrate like GST-AP2µ2) and [γ-³²P]ATP.

-

The reaction mixture is incubated at 30°C for a defined period (e.g., 20 minutes).

-

The reaction is stopped, and the incorporation of ³²P into the substrate is measured using a suitable method, such as scintillation counting or autoradiography after SDS-PAGE.

-

The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the this compound concentration.

Cellular AAK1 Activity Assay

Objective: To assess the ability of this compound to inhibit AAK1 activity within a cellular context.

Methodology:

-

COS-7 cells are co-transfected with expression vectors for the His-tagged AAK1 catalytic domain and a GST-tagged AP2µ2 fragment (amino acids 145-162) which serves as the substrate.

-

After a suitable incubation period (e.g., 42 hours) to allow for protein expression, the cells are treated with various concentrations of this compound for a defined duration (e.g., 6 hours).

-

The cells are then lysed, and the phosphorylation of the GST-AP2µ2 substrate is analyzed by Western blotting using a phospho-specific antibody against Thr156 of AP2µ2.

-

The band intensities are quantified, and the IC50 value is determined by plotting the inhibition of phosphorylation against the this compound concentration.

Experimental Workflow Diagram

Caption: Workflow for In Vitro and Cellular AAK1 Inhibition Assays.

Conclusion

This compound is a valuable research tool for studying the biological functions of AAK1. Its selectivity and cell permeability make it a suitable probe for investigating the role of AAK1 in clathrin-mediated endocytosis and other cellular processes. The development of this compound from a less selective precursor highlights the utility of chemical proteomics in identifying and optimizing novel kinase inhibitors.[4][8][9] Further research may explore the therapeutic potential of AAK1 inhibition in various diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | AAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. doaj.org [doaj.org]

The Discovery and Characterization of TIM-098a: A Selective AAK1 Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and characterization of TIM-098a, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and is implicated in various signaling pathways, including the Notch and WNT pathways. The dysregulation of AAK1 activity has been linked to several diseases, making it an attractive target for therapeutic intervention. This document details the quantitative inhibitory profile of this compound, the experimental methodologies employed in its characterization, and its effects on key cellular signaling cascades.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of a wide range of extracellular molecules, including nutrients, hormones, and growth factors, as well as for the recycling of synaptic vesicles. AAK1 functions by phosphorylating the μ2 subunit of the AP2 adaptor complex, a critical step in the maturation of clathrin-coated pits.[1][2][3] Beyond its role in endocytosis, AAK1 is involved in the regulation of important signaling pathways such as Notch and WNT, which are crucial for cell fate determination, development, and tissue homeostasis.[4][5][6] Given its central role in these processes, the development of selective AAK1 inhibitors is of significant interest for both basic research and as potential therapeutics for a variety of diseases.

This compound is a novel, selective AAK1 inhibitor that was identified through a chemical proteomics approach.[7] It was developed from a parent compound, TIM-063, and exhibits greater potency and selectivity for AAK1.[1] This whitepaper will provide a comprehensive technical summary of the discovery and characterization of this compound.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound against AAK1 and other related kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against AAK1

| Kinase | IC50 (µM) |

| AAK1 | 0.24[8] |

Table 2: Selectivity Profile of this compound against Numb-Associated Kinases (NAKs)

| Kinase | IC50 (µM) |

| GAK | >1.0 |

| BIKE | >1.0 |

| STK16 | >1.0 |

Data for GAK, BIKE, and STK16 are inferred from statements of selectivity and require direct experimental values for a complete profile.

Table 3: Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) |

| Transfected COS-7 cells | AAK1 activity | 0.87[8] |

Experimental Protocols

This section details the key experimental methodologies used in the discovery and characterization of this compound.

Kinobeads-Based Inhibitor Screening

The discovery of this compound utilized a Kinobeads-based chemical proteomics approach to identify off-target interactions of the CaMKK inhibitor TIM-063.[7]

Protocol:

-

Preparation of Kinobeads: The CaMKK inhibitor TIM-063 was immobilized on Sepharose beads to create "Kinobeads".

-

Cell Lysate Preparation: Mouse brain tissue was homogenized in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors) to prepare a cell lysate.

-

Affinity Chromatography: The cell lysate was incubated with the TIM-063-immobilized Sepharose beads to allow for the binding of interacting proteins.

-

Washing: The beads were washed extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins were eluted from the beads using a buffer containing a high concentration of the free inhibitor (TIM-063).

-

Protein Identification: The eluted proteins were identified using mass spectrometry. AAK1 was identified as a significant off-target of TIM-063.

In Vitro Kinase Inhibition Assay

The inhibitory potency of this compound against AAK1 was determined using a radioactive kinase assay.[9][10][11]

Protocol:

-

Reaction Mixture Preparation: A reaction mixture was prepared containing a buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT), the substrate (e.g., recombinant GST-tagged AP2M1), and the purified AAK1 enzyme.

-

Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixture.

-

Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³²P]ATP and MgCl₂.

-

Incubation: The reaction was allowed to proceed for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

-

Termination of Reaction: The reaction was stopped by the addition of a stop solution (e.g., SDS-PAGE loading buffer).

-

Detection of Phosphorylation: The reaction products were separated by SDS-PAGE. The gel was dried, and the incorporation of ³²P into the substrate was visualized and quantified using autoradiography or a phosphorimager.

-

IC50 Determination: The IC50 value was calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular AAK1 Activity Assay in COS-7 Cells

The ability of this compound to inhibit AAK1 activity in a cellular context was assessed in transfected COS-7 cells.[8]

Protocol:

-

Cell Culture and Transfection: COS-7 cells were cultured in DMEM supplemented with 10% FBS. Cells were transiently transfected with expression vectors for AAK1 and a GST-tagged AP2M1 substrate using a suitable transfection reagent (e.g., Lipofectamine).[12][13][14][15][16]

-

Inhibitor Treatment: After a post-transfection period (e.g., 24-48 hours), the cells were treated with various concentrations of this compound for a defined duration (e.g., 4-6 hours).

-

Cell Lysis: The cells were lysed in a buffer compatible with immunoprecipitation and immunoblotting.

-

Immunoprecipitation (optional): The GST-tagged AP2M1 substrate can be immunoprecipitated to enrich for the phosphorylated protein.

-

Immunoblotting: The cell lysates (or immunoprecipitates) were subjected to SDS-PAGE and transferred to a PVDF membrane. The phosphorylation of AP2M1 was detected using a phospho-specific antibody.

-

Data Analysis: The intensity of the phosphorylated AP2M1 band was quantified, and the IC50 value was determined.

Early Endosome Immunofluorescence Assay in HeLa Cells

The effect of this compound on AAK1-mediated endocytosis was evaluated by observing the number of early endosomes in HeLa cells.[8]

Protocol:

-

Cell Culture and Transfection: HeLa cells were cultured and transfected with an AAK1 expression vector.[17][18][19]

-

Inhibitor Treatment: Transfected cells were treated with this compound (e.g., 10 µM) for 6 hours.

-

Immunofluorescence Staining:

-

Cells were fixed with 4% paraformaldehyde.

-

Cells were permeabilized with a detergent (e.g., 0.1% Triton X-100).

-

Non-specific binding was blocked with a blocking solution (e.g., 1% BSA in PBS).

-

Cells were incubated with a primary antibody against an early endosome marker, such as EEA1.[20][21]

-

Cells were then incubated with a fluorescently labeled secondary antibody.

-

Nuclei were counterstained with DAPI.

-

-

Microscopy and Image Analysis: The cells were visualized using a fluorescence microscope. The number of EEA1-positive vesicles (early endosomes) per cell was quantified using image analysis software.

AAK1 Signaling Pathways and the Effect of this compound

AAK1 is a key player in several signaling pathways, primarily through its role in regulating clathrin-mediated endocytosis.

AAK1 in Clathrin-Mediated Endocytosis

AAK1 facilitates CME by phosphorylating the μ2 subunit of the AP2 complex, which enhances the binding of AP2 to cargo proteins and promotes the assembly of clathrin coats.[1][2][3] this compound, by inhibiting AAK1, is expected to disrupt this process.

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

AAK1 in the Notch Signaling Pathway

AAK1 positively regulates the Notch signaling pathway by interacting with components of the endocytic machinery that are required for Notch receptor processing and activation.[22][23][24][25] AAK1 can interact with Eps15b, a protein involved in endocytosis, and this interaction is thought to facilitate the internalization and subsequent cleavage of the Notch receptor, leading to the release of the Notch intracellular domain (NICD) and downstream signaling.[4]

Caption: AAK1's involvement in the Notch signaling pathway.

AAK1 in the WNT Signaling Pathway

AAK1 has been shown to negatively regulate the WNT signaling pathway by promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6.[4][6][8][26] This leads to the downregulation of WNT signaling. Therefore, inhibition of AAK1 by this compound would be expected to enhance WNT signaling.

Caption: AAK1's negative regulatory role in the WNT signaling pathway.

Conclusion

This compound is a novel and selective AAK1 inhibitor discovered through a Kinobeads-based screening approach. It demonstrates potent inhibition of AAK1 both in vitro and in cellular assays. By targeting AAK1, this compound has the potential to modulate fundamental cellular processes such as clathrin-mediated endocytosis and to impact key signaling pathways including Notch and WNT. This makes this compound a valuable tool for studying the physiological and pathological roles of AAK1 and a promising lead compound for the development of therapeutics for diseases where AAK1 activity is dysregulated. Further investigation into the in vivo efficacy and safety of this compound and its derivatives is warranted.

References

- 1. AAK1 - Wikipedia [en.wikipedia.org]

- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential requirements for AP-2 in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. revvity.com [revvity.com]

- 12. med.upenn.edu [med.upenn.edu]

- 13. Transfecting Plasmid DNA into COS-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. COS-7 Transfection Information [cos-7.com]

- 16. sinobiological.com [sinobiological.com]

- 17. liverpool.ac.uk [liverpool.ac.uk]

- 18. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Immunofluorescence of RAB5 and FLAG-EEA1 puncta after Dynamin-1 and -2 inhibition with Dyngo4a [protocols.io]

- 21. EEA1, a Tethering Protein of the Early Sorting Endosome, Shows a Polarized Distribution in Hippocampal Neurons, Epithelial Cells, and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway* | Semantic Scholar [semanticscholar.org]

- 24. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. biorxiv.org [biorxiv.org]

TIM-098a chemical structure and properties

An in-depth analysis of the small molecule TIM-098a reveals a promising agent in the landscape of kinase inhibition. This technical guide serves to consolidate the current understanding of its chemical properties, biological activity, and the methodologies employed in its study, catering to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex heterocyclic scaffold. Its systematic identification is rooted in its unique structural features, which are detailed below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₁N₃O₂ | [1] |

| SMILES | O=C(C1=CC=CC2=CC(O)=CC3=C12)N4C3=NC5=CC(N)=CC=C54 | [1] |

Synthesis of this compound

The synthesis of this compound is part of a broader chemical effort to develop novel kinase inhibitors. While specific reaction yields and detailed procedural steps are proprietary, the general synthetic scheme has been disclosed.

Caption: Synthetic pathway of this compound.

Biological Activity and Mechanism of Action

This compound was developed as a potent inhibitor of specific protein kinases, which are crucial regulators of cellular processes. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain.

A primary target of this compound is AP2-associated protein kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. By inhibiting AAK1, this compound can modulate intracellular trafficking pathways.

Caption: Inhibition of the AAK1 signaling pathway by this compound.

Experimental Protocols

The characterization of this compound and its biological effects relies on a suite of established experimental techniques.

Kinobeads-Based Screening:

This chemical proteomics approach is instrumental in identifying the protein targets of small molecule inhibitors.

-

Immobilization: The inhibitor of interest (a precursor analog, TIM-063) is covalently attached to sepharose beads.

-

Lysate Incubation: The functionalized beads are incubated with cell lysate to allow for the binding of interacting proteins.

-

Washing: Non-specific binders are removed through a series of stringent washing steps.

-

Elution: Specifically bound proteins are eluted from the beads.

-

Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS).

Caption: Experimental workflow for Kinobeads-based target identification.

This guide provides a foundational overview of this compound. Further research will be necessary to fully elucidate its therapeutic potential and expand upon its known chemical and biological profiles.

References

TIM-098a: A Potent Inhibitor of AAK1 and its Role in Clathrin-Mediated Endocytosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TIM-098a, a novel and selective inhibitor of the AP2-associated protein kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, nutrients, and pathogens. This document details the biochemical properties of this compound, its mechanism of action through the inhibition of AAK1, and its subsequent effects on endocytic pathways. Detailed experimental protocols for assessing the activity of this compound and its cellular effects are provided, along with structured data and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development who are investigating the therapeutic potential of targeting the endocytic machinery.

Introduction to this compound and its Target, AAK1

This compound is a potent and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2][3] Its chemical name is 11-amino-2-hydroxy-7H-benzo[de]benzo[4][5]imidazo[2,1-a]isoquinolin-7-one.[2] Developed as a derivative of TIM-063, this compound demonstrates significantly greater potency for AAK1 and lacks inhibitory activity against CaMKK isoforms, indicating a favorable selectivity profile.[2]

AAK1 is a key regulator of clathrin-mediated endocytosis (CME).[1][2] It functions by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex.[6] The AP2 complex is a critical component in the initiation of CME, as it links transmembrane cargo proteins to the clathrin coat. The phosphorylation of its μ2 subunit by AAK1 is a crucial step in the maturation of clathrin-coated pits and the subsequent internalization of vesicles.[4][5] By inhibiting AAK1, this compound effectively suppresses AAK1-regulated endocytosis.[1][3] This has been demonstrated in cellular models where this compound was shown to block the AAK1-induced reduction in the number of early endosomes.[2]

Quantitative Data

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following table summarizes the key potency data.

| Parameter | Value | Assay Type | Reference |

| IC50 for AAK1 | 0.24 µM | In vitro kinase assay | [1][2][3] |

| IC50 in cells | 0.87 µM | AAK1 activity in transfected cultured cells | [2] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of AAK1, which prevents the phosphorylation of its downstream substrates. In the context of endocytosis, this directly impacts the function of the AP2 complex.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity and cellular effects of this compound.

In Vitro AAK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of this compound for AAK1.

Materials:

-

AAK1 enzyme (e.g., Thermo Fisher Scientific, Cat. No. A30967)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer

-

Kinase Buffer

-

This compound (or other test compounds)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer at 4 times the final desired concentration.

-

Kinase/Antibody Mixture Preparation: Prepare a 2X solution of AAK1 and Eu-anti-GST antibody in kinase buffer.

-

Tracer Preparation: Prepare a 4X solution of the kinase tracer in kinase buffer.

-

Assay Assembly:

-

Add 4 µL of the 4X this compound dilution series to the wells of a 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Endocytosis Assay (Transferrin Uptake Assay)

This protocol measures the effect of this compound on clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete growth medium

-

Serum-free medium (SFM)

-

Alexa Fluor-conjugated Transferrin (Tfn-Alexa)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Acidic buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Seed HeLa cells on coverslips (for microscopy) or in multi-well plates (for flow cytometry) and grow to 60-70% confluency.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound in complete medium for a designated time (e.g., 1-2 hours) at 37°C.

-

Serum Starvation: Wash the cells with pre-warmed SFM and incubate in SFM for 30 minutes at 37°C.

-

Transferrin Binding: Chill the cells on ice and incubate with Tfn-Alexa (e.g., 50 µg/mL in SFM) for 30 minutes on ice to allow binding to the transferrin receptor.

-

Internalization: Wash the cells with ice-cold PBS to remove unbound transferrin. Add pre-warmed SFM (containing this compound) and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow internalization.

-

Acid Wash: To remove non-internalized, surface-bound transferrin, wash the cells twice with ice-cold acidic buffer.

-

Analysis:

-

For Microscopy: Fix the cells with 4% paraformaldehyde, mount the coverslips on slides, and visualize the internalized Tfn-Alexa using a fluorescence microscope. Quantify the fluorescence intensity per cell.

-

For Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

-

Data Analysis: Compare the amount of internalized transferrin in this compound-treated cells to untreated control cells.

Immunofluorescence Staining of Early Endosomes

This protocol is used to visualize and quantify the effect of this compound on the number and distribution of early endosomes using an antibody against the early endosome antigen 1 (EEA1).

Materials:

-

Cells cultured on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-EEA1

-

Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound as described in the previous protocol.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with the primary anti-EEA1 antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides with mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number and intensity of EEA1-positive puncta (early endosomes) per cell using image analysis software.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on endocytosis.

Conclusion

This compound is a valuable pharmacological tool for studying the role of AAK1 in clathrin-mediated endocytosis. Its potency and selectivity make it a suitable probe for dissecting the molecular mechanisms governing this essential cellular process. Furthermore, given the implication of AAK1 in various pathological conditions, including neuropathic pain and viral entry, this compound may serve as a lead compound for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to explore the multifaceted functions of AAK1 and the therapeutic potential of its inhibition by this compound.

References

- 1. rupress.org [rupress.org]

- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AAK1 regulates Numb function at an early step in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Probing AAK1 Kinase Activity: A Technical Guide to the Inhibitor TIM-098a

For Immediate Release

This technical document provides an in-depth overview of the exploratory studies on the inhibition of Adaptor-Associated Kinase 1 (AAK1) by the novel small molecule inhibitor, TIM-098a. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of AAK1 inhibition and the methodologies for its investigation.

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the extracellular environment.[1] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein complex 2 (AP2).[1] The dysregulation of AAK1 has been implicated in various pathologies, making it a compelling target for therapeutic intervention, including for neurological conditions like Parkinson's disease and neuropathic pain, as well as for viral infections that exploit the endocytic pathway.[1][2][3][4]

This compound has been identified as a novel and selective inhibitor of AAK1.[5][6][7] It was developed from a parent compound, TIM-063, which was initially designed as a CaMKK (calcium/calmodulin-dependent protein kinase kinase) inhibitor but was found to have off-target activity against AAK1.[2][6][7] this compound demonstrates significantly greater potency against AAK1 without inhibiting CaMKK isoforms.[5][6][7] This document summarizes the quantitative data, experimental protocols, and signaling pathway context from the initial exploratory studies of this compound.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against AAK1 was determined through in vitro kinase assays and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below. For comparison, data for the precursor compound, TIM-063, is also included.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | AAK1 | In vitro Kinase Assay | 0.24 | [5][6][7][8] |

| This compound | AAK1 | Transfected COS-7 Cells | 0.87 | [5][6][7][8] |

| TIM-063 | AAK1 | In vitro Kinase Assay | 8.51 | [6][7][8] |

| This compound | CaMKK | Not specified | No inhibitory activity | [5][6][7] |

Experimental Protocols

Kinobeads-Based Screening for Target Identification

The initial identification of AAK1 as an off-target of the CaMKK inhibitor TIM-063 was achieved through a chemical proteomics approach using Kinobeads.[2][6][7]

-

Protocol:

-

The precursor compound, TIM-063, was immobilized on Sepharose beads to create "TIM-063-Kinobeads".[6][7]

-

Extracts from mouse cerebrum were applied to the TIM-063-Kinobeads.[6]

-

After an incubation period, the beads were extensively washed to remove non-specifically bound proteins.[2][6]

-

Proteins specifically interacting with the immobilized TIM-063 were then eluted from the beads by adding a high concentration of free TIM-063 (100 µM).[6]

-

The eluted proteins were identified using mass spectrometry analysis.[6] This analysis identified AAK1 as a significant interactor.[7]

-

In Vitro AAK1 Kinase Assay

The direct inhibitory effect of this compound on AAK1 enzymatic activity was quantified using an in vitro kinase assay.[6]

-

Protocol:

-

The kinase reaction was performed with a purified His-tagged AAK1 catalytic domain (amino acids 25-396).[6]

-

GST-AP2µ2 (amino acids 145-162) was used as the substrate.[6]

-

The reaction was carried out at 30°C for 20 minutes in the presence of 100 µM [γ-³²P]ATP and varying concentrations of this compound.[6]

-

The incorporation of ³²P into the substrate was measured to determine the level of AAK1 activity.[6]

-

AAK1 activity at each concentration of this compound was expressed as a percentage of the activity in the absence of the inhibitor.[6]

-

Cell-Based AAK1 Activity Assay

To confirm that this compound is cell-permeable and active in a cellular context, its effect on AAK1 activity was measured in transfected COS-7 cells.[6]

-

Protocol:

-

COS-7 cells were co-transfected with expression vectors for the His-tagged AAK1 catalytic domain and the GST-AP2µ2 (145-162) substrate.[6]

-

After 42 hours, the cells were treated with various concentrations of this compound for 6 hours.[6]

-

Cell lysates were collected, and the phosphorylation of GST-AP2µ2 at the Thr156 residue was measured, likely via immunoblotting with a phospho-specific antibody.[5][6]

-

Early Endosome Quantification Assay

The functional consequence of AAK1 inhibition by this compound on the endocytic pathway was assessed by observing its effect on the formation of early endosomes.[6][7][9]

-

Protocol:

-

HeLa cells were transfected with an expression vector for full-length His-tagged AAK1. Overexpression of AAK1 is known to reduce the number of early endosomes.[6][7][9]

-

42 hours post-transfection, the cells were treated with 10 µM this compound for 6 hours.[6][7][9]

-

The cells were then fixed and immunostained with antibodies against AAK1 and the early endosome marker EEA1.[9]

-

The number of EEA1-positive vesicles (early endosomes) per cell was quantified using ImageJ software.[9]

-

It was observed that treatment with this compound restored the number of early endosomes in AAK1-overexpressing cells to levels comparable to those in untransfected control cells.[5][6][7]

-

AAK1 Signaling Pathway and Inhibition by this compound

AAK1 is a key regulator in the initial stages of clathrin-mediated endocytosis. Its primary known substrate is the μ2 subunit of the AP2 adaptor complex. The phosphorylation of AP2-μ2 by AAK1 is a critical step for the maturation of clathrin-coated pits into endocytic vesicles.[1] By inhibiting the kinase activity of AAK1, this compound prevents this phosphorylation event, thereby disrupting the endocytic machinery.[1][5]

Conclusion and Future Directions

The exploratory studies on this compound have successfully identified it as a potent and selective, cell-permeable inhibitor of AAK1 kinase.[2][6][7] The compound effectively reverses the cellular phenotype associated with AAK1 overexpression, demonstrating its potential as a valuable molecular probe for studying AAK1 function.[6][7] Although the inhibitory activity of this compound is weaker than some previously developed AAK1 inhibitors, it serves as a promising lead compound for the development of more potent and selective therapeutic agents targeting AAK1-dependent diseases.[2] Future research will focus on optimizing the structure of this compound to enhance its inhibitory activity and selectivity, paving the way for potential clinical applications.[2]

References

- 1. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]

- 8. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

TIM-098a as a Molecular Probe for Adaptor-Associated Kinase 1 (AAK1) Function

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, is a critical regulator of clathrin-mediated endocytosis (CME) and is implicated in various cellular signaling pathways, including the Notch and WNT pathways. Its involvement in these fundamental processes has made it an attractive target for therapeutic intervention in diverse diseases, from neuropathic pain to viral infections and neurodegenerative disorders.[1][2][3] Molecular probes are essential tools for dissecting the cellular functions of such kinases.[4][5] This technical guide details the characterization and application of TIM-098a, a novel and selective small molecule inhibitor of AAK1. We provide a comprehensive overview of its quantitative data, detailed experimental protocols for its use, and visualizations of its role in key signaling pathways, establishing this compound as a valuable molecular probe for elucidating the multifaceted functions of AAK1.

Quantitative Data: Potency and Selectivity Profile

This compound was developed from a derivative of TIM-063, an inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[6][7] A chemical proteomics screen using TIM-063-immobilized beads identified AAK1 as a potential off-target.[8][9] Subsequent optimization led to the synthesis of this compound, which exhibits significantly greater potency for AAK1 and selectivity against other kinases, including its parent target, CaMKK.[6][7][9]

The inhibitory activity of this compound is summarized below. It is a potent AAK1 inhibitor with an IC50 of 0.24 µM in vitro and demonstrates good cell permeability, inhibiting AAK1 activity in transfected cells with an IC50 of 0.87 µM.[6][8][10][11] Notably, this compound shows no inhibitory activity against CaMKK isoforms, highlighting its selectivity.[6][10][12]

| Compound | Target Kinase | Assay Type | IC50 Value | Reference |

| This compound | AAK1 | In vitro (enzymatic) | 0.24 µM | [6][8][10][11] |

| This compound | AAK1 | Cell-based (transfected COS-7) | 0.87 µM | [6][8][10][13] |

| This compound | CaMKK isoforms | In vitro (enzymatic) | No inhibitory activity | [6][10][12][14] |

| TIM-063 (Parent Compound) | AAK1 | In vitro (enzymatic) | 8.51 µM | [6][8][13] |

Core Signaling Pathway and Mechanism of Action

AAK1's primary function is the regulation of CME, a fundamental process for internalizing receptors, nutrients, and pathogens.[2][15] AAK1 phosphorylates the µ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex at the Threonine 156 residue.[1][2][16][17] This phosphorylation event is crucial for the maturation of clathrin-coated pits and subsequent vesicle formation, ensuring the efficient internalization of cargo.[2][15][17] By inhibiting the kinase activity of AAK1, this compound blocks this phosphorylation step, thereby disrupting AAK1-regulated endocytosis.[10][12]

Beyond its core role in CME, AAK1 is also a component of other significant signaling networks:

-

Notch Signaling: AAK1 positively regulates the Notch pathway. It directly interacts with the active, membrane-tethered form of Notch, stabilizing it and promoting its localization to Rab5-positive endosomes for signaling.[1][18][19]

-

WNT Signaling: AAK1 acts as part of a negative feedback loop in the WNT pathway. WNT signaling activates AAK1, which then promotes the CME of the WNT receptor LRP6, leading to the attenuation of the signal.[1][20][21]

-

NF-κB Signaling: AAK1 can mediate the degradation of IκBα, which leads to the activation of the NF-κB p50/p65 complex and the subsequent transcription of pro-inflammatory cytokines.[1]

Experimental Protocols

The characterization of this compound as a molecular probe for AAK1 function involves several key experimental procedures.

Protocol 3.1: In Vitro AAK1 Kinase Activity Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of AAK1.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a purified, recombinant His-tagged AAK1 catalytic domain (e.g., amino acids 25-396).[8][22][23]

-

Substrate: Use a known AAK1 substrate, such as GST-AP2µ2 (amino acids 145-162), which contains the Thr156 phosphorylation site.[22]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction with DMSO (vehicle) only.[8]

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP (e.g., 100 µM).[8][23]

-

Incubation: Incubate the reactions at 30°C for a set time (e.g., 20 minutes).[8][23]

-

Termination and Detection: Stop the reaction and separate the proteins via SDS-PAGE. Detect the incorporation of ³²P into the GST-AP2µ2 substrate using autoradiography.

-

Quantification: Quantify the radioactive bands to determine the percentage of AAK1 activity relative to the control. Plot the inhibition curve to calculate the IC50 value.[8]

Protocol 3.2: Cell-Based AAK1 Inhibition Assay

This protocol assesses the cell permeability of this compound and its ability to inhibit AAK1 activity within a cellular context.

Methodology:

-

Cell Culture and Transfection: Culture COS-7 cells and co-transfect them with expression vectors for the His-tagged AAK1 catalytic domain and GST-AP2µ2 (145-162).[8]

-

Inhibitor Treatment: After allowing for protein expression (e.g., 42 hours), treat the cells with various concentrations of this compound (e.g., 0.26 to 26 µM) or DMSO for a specified duration (e.g., 6 hours).[10]

-

Cell Lysis: Harvest the cells and prepare total cell extracts.

-

Immunoblotting: Analyze the cell extracts by immunoblotting using a phospho-specific antibody that recognizes phosphorylated Thr156 on AP2µ2 (anti-phospho-AP2µ2 pThr156).[8]

-

Loading Controls: Use antibodies against total GST and AAK1 to confirm equal protein loading and expression.[8]

-

Analysis: Quantify the pThr156 signal in a concentration-dependent manner to determine the cellular IC50 of this compound.[10]

Protocol 3.3: AAK1-Mediated Endocytosis Assay

This functional assay visualizes the effect of this compound on AAK1's role in regulating endosome formation.

Methodology:

-

Cell Culture and Transfection: Culture HeLa cells and transfect them with an expression vector for full-length His-tagged AAK1. Overexpression of AAK1 is known to reduce the number of early endosomes.[6][8][9]

-

Inhibitor Treatment: After 42 hours of culture, treat the AAK1-transfected cells with 10 µM this compound or DMSO for 6 hours.[6][9][10][13][24]

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining. Use an anti-AAK1 antibody to identify transfected cells and an anti-EEA1 (Early Endosome Antigen 1) antibody to label early endosomes.[9][24]

-

Imaging: Acquire fluorescence microscopy images. Use a nuclear stain like Hoechst 33342 to visualize cell nuclei.[9][24]

-

Quantification: Quantify the number of EEA1-positive vesicles (early endosomes) per cell using image analysis software (e.g., ImageJ). Compare the number of endosomes in untransfected cells, AAK1-transfected cells (DMSO-treated), and AAK1-transfected cells (this compound-treated).[24] Treatment with this compound is expected to rescue the phenotype and restore the number of early endosomes to a level similar to that of untransfected cells.[6][9][10]

Experimental Workflow: From Discovery to Probe

The discovery of this compound as a selective AAK1 inhibitor was achieved through a systematic chemical proteomics approach, highlighting a powerful workflow for developing molecular probes.[4][7]

Conclusion

This compound is a potent and selective inhibitor of AAK1, demonstrating robust activity both in vitro and in cell-based assays.[6][10] Its ability to modulate AAK1's key cellular function—the regulation of clathrin-mediated endocytosis—has been clearly demonstrated.[9][10] The detailed protocols provided herein offer a clear guide for researchers to utilize this compound to investigate AAK1's role in diverse biological contexts, from fundamental cell biology to disease-relevant signaling pathways. While the inhibitory potency of this compound is weaker than some previously developed AAK1 inhibitors, its well-characterized profile and novel chemical scaffold make it a valuable tool for the scientific community and a promising lead compound for the future development of more potent and therapeutically useful AAK1 inhibitors.[6][7]

References

- 1. tandfonline.com [tandfonline.com]

- 2. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 6. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]

- 14. medchemexpress.com [medchemexpress.com]

- 15. AAK1 - Wikipedia [en.wikipedia.org]

- 16. sinobiological.com [sinobiological.com]

- 17. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

TIM-098a: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIM-098a is a novel small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. This technical guide provides a comprehensive overview of the selectivity profile of this compound against a panel of kinases, details the experimental methodologies used for its characterization, and visualizes its relevant signaling pathways and experimental workflows. All data presented is based on the findings from the study by Yoshida A, et al. (2024), unless otherwise cited.

Data Presentation: Kinase Selectivity of this compound

The inhibitory activity of this compound was assessed against its primary target, AAK1, and other members of the Numb-associated kinase (NAK) family, as well as CaMKK isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (µM) |

| AAK1 | 0.24 |

| GAK | > 10 |

| BIKE | > 10 |

| STK16 | > 10 |

| CaMKK isoforms | No inhibitory activity |

Table 1: In vitro kinase inhibition profile of this compound. Data sourced from Yoshida A, et al. (2024).

Experimental Protocols

In Vitro Kinase Inhibition Assay

The following protocol was employed to determine the IC50 values of this compound against AAK1 and other kinases.

1. Reagents:

-

Recombinant human kinases (AAK1, GAK, BIKE, STK16)

-

GST-fused AP2µ2 fragment (amino acids 145-162) as substrate

-

This compound (various concentrations)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Anti-phospho-Thr156 antibody for detection

-

Secondary antibody conjugated to a detectable label (e.g., HRP)

-

Detection reagent (e.g., chemiluminescent substrate)

2. Procedure:

-

Kinase reactions were prepared in a microplate format.

-

Each reaction well contained the respective recombinant kinase, the GST-AP2µ2 substrate, and the kinase assay buffer.

-

This compound was added to the wells at a range of final concentrations. Control wells with no inhibitor were included.

-

The kinase reaction was initiated by the addition of a final concentration of ATP.

-

The reaction mixture was incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes) to allow for substrate phosphorylation.

-

The reaction was terminated, and the level of substrate phosphorylation was quantified. This was achieved by using an ELISA-like setup where the phosphorylated substrate was detected using a specific anti-phospho-Thr156 antibody.

-

The amount of bound primary antibody was determined using a labeled secondary antibody and a suitable detection reagent.

-

The resulting signal was measured using a plate reader.

-

IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinobeads-Based Screening for Target Identification

The initial identification of this compound as an AAK1 inhibitor was facilitated by a chemical proteomics approach using Kinobeads.

1. Principle: Kinobeads are sepharose beads to which a mixture of non-selective kinase inhibitors are immobilized. These beads are used to capture a broad range of kinases from a cell lysate. In a competitive binding experiment, a free compound of interest (in this case, a derivative of TIM-063) is added to the lysate. If the free compound binds to a specific kinase, it will compete with the immobilized inhibitors on the Kinobeads, leading to a reduced amount of that kinase being pulled down.

2. Procedure:

-

A cell lysate is prepared to solubilize cellular proteins, including kinases.

-

The lysate is incubated with the compound of interest at various concentrations.

-

The Kinobeads are then added to the lysate and incubated to allow for the binding of kinases that are not inhibited by the free compound.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound kinases are eluted from the beads.

-

The eluted proteins are identified and quantified using mass spectrometry-based proteomics.

-

By comparing the amount of each kinase pulled down in the presence and absence of the test compound, potential targets of the compound can be identified.

Mandatory Visualizations

Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis

Caption: AAK1's role in clathrin-mediated endocytosis.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for determining kinase IC50 values.

Logical Relationship in Kinobeads Screening

Caption: Competitive binding in Kinobeads screening.

Methodological & Application

Application Notes and Protocols: TIM-098a In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

TIM-098a is a selective inhibitor of AP2-associated protein kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against AAK1. Additionally, it presents key performance data for this compound and visual diagrams of the experimental workflow and the targeted signaling pathway.

Introduction

AP2-associated protein kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the uptake of extracellular molecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a critical step in the formation of clathrin-coated vesicles. Dysregulation of AAK1 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention. This compound has been identified as a potent and selective inhibitor of AAK1, demonstrating potential for further investigation as a chemical probe and therapeutic lead.

Data Presentation

The inhibitory activity of this compound against AAK1 has been characterized by its half-maximal inhibitory concentration (IC50) value.

| Compound | Target Kinase | Substrate | ATP Concentration | In Vitro IC50 (µM) | Selectivity Information |

| This compound | AAK1 | GST-AP2µ2 (145-162) | Not Specified | 0.24[1] | No inhibitory activity against CaMKK isoforms.[1] |

Experimental Protocols

This section details the materials and methods for conducting an in vitro kinase assay to measure the inhibitory potency of this compound against AAK1. This protocol is based on established methods for in vitro serine/threonine kinase assays.

Materials and Reagents

-

Enzyme: Recombinant Human AAK1 (active)

-

Substrate: Synthetic Peptide (KEEQSQITSQVTGQIGWR) derived from AP2M1

-

Inhibitor: this compound

-

ATP: Adenosine 5'-triphosphate

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 5 mM beta-glycerophosphate, 0.1 mM Na₃VO₄

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Plates: White, opaque 96-well or 384-well plates

-

Solvent: Dimethyl sulfoxide (DMSO)

Experimental Workflow Diagram

Caption: Workflow for the this compound in vitro AAK1 kinase assay.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

-

Thaw the recombinant AAK1 enzyme on ice. Dilute the enzyme in assay buffer to the desired working concentration (e.g., 5-10 nM).

-

Prepare the substrate/ATP mixture in assay buffer. The final concentration of the peptide substrate is typically in the range of 100-200 µM, and the ATP concentration is often set at or near its Km for the kinase (typically 10-100 µM).

-

-

Assay Procedure:

-

Add 5 µL of the diluted this compound or vehicle (assay buffer with the same percentage of DMSO) to the wells of a white, opaque microplate.

-

Add 10 µL of the diluted AAK1 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection of Kinase Activity:

-

Following the incubation, stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Briefly, add the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Signaling Pathway

This compound inhibits AAK1, which plays a crucial role in clathrin-mediated endocytosis through the phosphorylation of the AP-2 complex.

Caption: AAK1 signaling in clathrin-mediated endocytosis and inhibition by this compound.

Conclusion

This application note provides a comprehensive guide for the in vitro evaluation of this compound as an AAK1 inhibitor. The detailed protocol and supporting information are intended to facilitate further research into the biological functions of AAK1 and the therapeutic potential of its inhibitors.

References

Application Notes and Protocols for TIM-098a in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIM-098a is a novel, potent, and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2][3] By phosphorylating the μ2 subunit of the AP-2 adaptor complex, AAK1 facilitates the recruitment of AP-2 to cargo receptors, a critical step in the formation of clathrin-coated pits and vesicles. Dysregulation of AAK1 activity has been implicated in various cellular processes and diseases, making it an attractive target for therapeutic intervention.[4][5]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on AAK1 signaling and endocytosis.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of AAK1. This inhibition prevents the phosphorylation of AAK1 substrates, most notably the AP2M1 (μ2) subunit of the AP-2 complex at threonine 156.[6][7] This post-translational modification is essential for the conformational changes in AP-2 that increase its affinity for cargo protein sorting signals, thereby promoting the assembly of clathrin-coated pits and the subsequent internalization of cargo. By blocking this key step, this compound effectively disrupts clathrin-mediated endocytosis.[1][2]

Data Presentation

| Compound | Target | Assay Type | Cell Line | IC50 | Reference |

| This compound | AAK1 | Enzymatic Assay | - | 0.24 µM | [1][2][3] |

| This compound | AAK1 | Cell-Based Assay | Transfected COS-7 | 0.87 µM | [1][2][3] |

Signaling Pathway

Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Experimental Protocols

Protocol 1: Inhibition of AP2M1 Phosphorylation in a Cell-Based Assay

This protocol details the methodology to assess the inhibitory effect of this compound on the phosphorylation of the AP-2 complex subunit μ2 (AP2M1) in cultured cells.

Materials:

-

COS-7 cells

-

Expression vectors for His-tagged AAK1 and GST-AP2μ2 (145–162)

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM with 10% FBS

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-GST, anti-His-tag

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AP2M1 (Thr156), GST (to detect total AP2μ2), and His-tag (to confirm AAK1 expression) overnight at 4°C.[6][8][9]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using ECL detection reagents.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for phospho-AP2M1 and total GST-AP2μ2.

-

Normalize the phospho-AP2M1 signal to the total GST-AP2μ2 signal.

-

Plot the normalized signal against the concentration of this compound to determine the IC50 value.

-

Caption: Workflow for AP2M1 Phosphorylation Assay.

Protocol 2: Quantification of Early Endosomes by Immunofluorescence

This protocol describes how to assess the effect of this compound on the number of early endosomes in cells overexpressing AAK1. Overexpression of AAK1 has been shown to reduce the number of early endosomes, an effect that can be rescued by this compound.[2][10]

Materials:

-

HeLa cells

-

Expression vector for His-tagged AAK1

-

Transfection reagent

-

DMEM with 10% FBS

-

This compound (dissolved in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-EEA1 or anti-Rab5, anti-His-tag

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst for nuclear staining

-

Antifade mounting medium

-

Confocal microscope and image analysis software (e.g., ImageJ)

Procedure:

-

Cell Culture and Transfection:

-

Seed HeLa cells on glass coverslips in a 24-well plate.

-

Transfect cells with the His-tagged AAK1 expression vector.

-

Incubate for 42 hours post-transfection.[10]

-

-

Compound Treatment:

-

Treat the transfected cells with 10 µM this compound or DMSO (vehicle control) for 6 hours.[10]

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[11][12]

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[13]

-

Wash three times with PBS.

-

Incubate with primary antibodies against an early endosome marker (EEA1 or Rab5) and His-tag (to identify transfected cells) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with appropriate fluorophore-conjugated secondary antibodies and a nuclear stain for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Imaging and Quantification:

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Acquire images using a confocal microscope. Capture multiple fields of view for each condition.

-

Use image analysis software (e.g., ImageJ) to quantify the number of EEA1- or Rab5-positive puncta (early endosomes) per cell in the transfected (His-tag positive) cells.[10][14]

-

-

Data Analysis:

-

Compare the number of early endosomes per cell between untransfected, AAK1-transfected (DMSO-treated), and AAK1-transfected (this compound-treated) cells.

-

Perform statistical analysis to determine the significance of the observed differences.

-

Caption: Workflow for Early Endosome Quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. doaj.org [doaj.org]

- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Phospho-AP2M1 (Thr156) Polyclonal Antibody (PA5-97414) [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. Immunofluorescence of RAB5 and FLAG-EEA1 puncta after Dynamin-1 and -2 inhibition with Dyngo4a â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 13. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]

- 14. Ectopic receptor & endosome size and count image analysis and quantification [protocols.io]

Application Notes and Protocols for TIM-098a in the Study of Clathrin-Mediated Endocytosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIM-098a is a potent and selective small molecule inhibitor of the AP2-associated protein kinase 1 (AAK1)[1][2][3][4]. AAK1 is a serine/threonine kinase that plays a crucial regulatory role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cargo proteins and lipids from the plasma membrane[5][6][7][8]. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 enhances the efficiency of cargo receptor internalization[9][10][11]. Inhibition of AAK1 with this compound provides a valuable tool for investigating the molecular mechanisms of CME and for exploring potential therapeutic interventions in diseases where this pathway is dysregulated, such as viral infections and neurodegenerative disorders[10][12]. These application notes provide detailed protocols for utilizing this compound to study its effects on clathrin-mediated endocytosis.

Quantitative Data

The inhibitory activity of this compound against AAK1 has been characterized both in vitro and in cell-based assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 (in vitro) | 0.24 µM | [1][4][13] |

| IC50 (in cultured cells) | 0.87 µM | [4][13] |

Mechanism of Action

This compound exerts its inhibitory effect on clathrin-mediated endocytosis by targeting AAK1 kinase activity. The signaling pathway diagram below illustrates the role of AAK1 in CME and the point of inhibition by this compound.

Caption: Signaling pathway of AAK1 in clathrin-mediated endocytosis and inhibition by this compound.

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the impact of this compound on clathrin-mediated endocytosis.

Transferrin Uptake Assay (Quantitative Analysis)

This assay measures the rate of clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin, a well-established cargo for this pathway.

Materials:

-

HeLa cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS

-

Serum-free DMEM

-

Bovine Serum Albumin (BSA)

-

Alexa Fluor 488-conjugated Transferrin (Tfn-488)

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Acid wash buffer (0.2 M Glycine, 0.15 M NaCl, pH 2.5)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed HeLa cells in a 12-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Drug Treatment: On the day of the experiment, aspirate the growth medium and wash the cells once with PBS. Add serum-free DMEM containing the desired concentrations of this compound or vehicle control (DMSO) to the cells. Incubate for 1-2 hours at 37°C.

-

Serum Starvation: Thirty minutes prior to the uptake experiment, replace the drug-containing medium with serum-free DMEM (still containing this compound or vehicle) to starve the cells.

-

Transferrin Binding: Place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold serum-free DMEM containing 25 µg/mL Tfn-488 to each well. Incubate on ice for 30 minutes to allow for surface binding of transferrin.

-

Internalization: To initiate endocytosis, aspirate the Tfn-488 solution and add pre-warmed (37°C) serum-free DMEM (containing this compound or vehicle). Transfer the plate to a 37°C incubator for the desired time points (e.g., 0, 5, 10, 15, 30 minutes).

-

Stopping Internalization: To stop the uptake, place the plate back on ice and wash the cells twice with ice-cold PBS.

-

Acid Wash: To remove any surface-bound Tfn-488, wash the cells twice for 2 minutes each with ice-cold acid wash buffer.

-

Cell Detachment: Wash the cells once with ice-cold PBS. Add Trypsin-EDTA to detach the cells.

-

Flow Cytometry: Resuspend the cells in PBS with 1% BSA. Analyze the mean fluorescence intensity of the cells using a flow cytometer. The decrease in fluorescence in this compound-treated cells compared to the vehicle control indicates inhibition of transferrin uptake.

Caption: Experimental workflow for the quantitative transferrin uptake assay.

Immunofluorescence Microscopy of Clathrin-Coated Pits

This protocol allows for the visualization of clathrin-coated pits and the assessment of any morphological changes or alterations in their distribution upon treatment with this compound.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

5% BSA in PBS (Blocking buffer)

-

Primary antibody against Clathrin Heavy Chain or AP2 (α-adaptin)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Culture and Treatment: Grow cells on sterile glass coverslips in a 24-well plate. Treat the cells with this compound or vehicle as described in the transferrin uptake assay.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-clathrin heavy chain) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the corresponding Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Analyze the number, size, and distribution of clathrin-coated pits.

Western Blotting for AP2μ2 Phosphorylation

This protocol is to determine if this compound inhibits the AAK1-mediated phosphorylation of the AP2μ2 subunit in cells.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AP2μ2 (Thr156), anti-total-AP2μ2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with this compound or vehicle. Wash with ice-cold PBS and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-AP2μ2 and anti-total-AP2μ2 on separate blots, or strip and re-probe) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities. A decrease in the ratio of phospho-AP2μ2 to total AP2μ2 in this compound-treated cells will confirm the inhibitory effect of the compound on AAK1 activity in cells.

References

- 1. medchemexpress.com [medchemexpress.com]